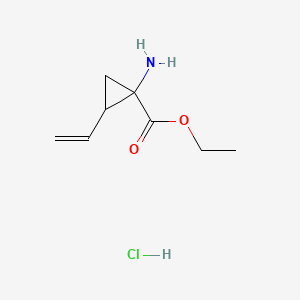
Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride
Overview
Description
Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 It is a derivative of cyclopropane, featuring an amino group, a vinyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride typically involves the desymmetrization of a malonate diester derivative. One efficient method developed involves the use of an engineered esterase from Bacillus subtilis. The process includes the conversion of 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester to the monoester intermediate, which is then converted to the desired product .
Industrial Production Methods
For industrial-scale production, the enzymatic desymmetrization method is preferred due to its high enantioselectivity and efficiency. The process involves screening for esterase variants with high enantioselectivity, followed by preparative scale production using the best-performing enzyme variant .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Epoxides and Diols: From oxidation reactions.
Saturated Derivatives: From reduction reactions.
Substituted Amines: From substitution reactions.
Scientific Research Applications
Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral drugs, particularly those targeting the hepatitis C virus.
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. In the context of antiviral activity, it acts as an intermediate in the synthesis of compounds that inhibit viral replication by targeting viral enzymes and proteins . The exact pathways and molecular targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic Acid: A related compound with similar structural features but lacking the vinyl and ethyl ester groups.
Ethyl 1-amino-2-carboxycyclopropane-1-carboxylate: Another derivative with a carboxylate group instead of the vinyl group.
Uniqueness
Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its vinyl group allows for further functionalization, while the amino and ester groups provide sites for various chemical modifications.
Properties
IUPAC Name |
ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBFMCGEQFBZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)
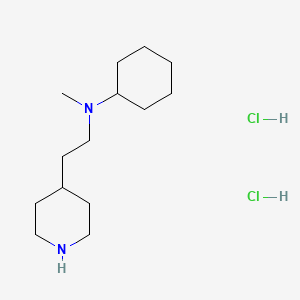
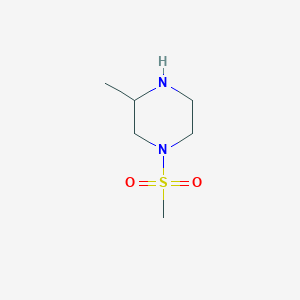
![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1424172.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1424173.png)
![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)
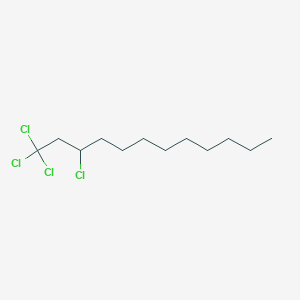

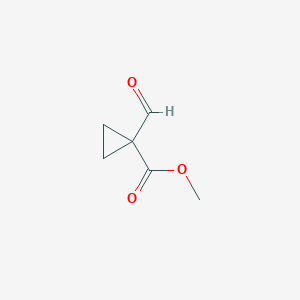
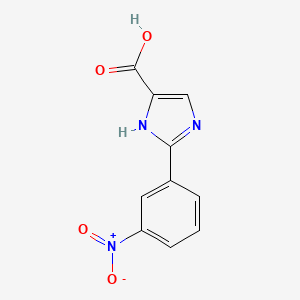
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1424180.png)
![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)
![6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424185.png)
![5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424186.png)
